Ortho-Fluorophenyl Conformational Restriction Versus Non-Fluorinated and Para-Fluorinated Analogs
The target compound’s 2-fluorophenyl substituent introduces a torsional barrier that restricts rotation of the aryl ring relative to the thiazepane core, a well-characterized ortho-fluorine effect [1]. In contrast, the closest commercially available analog, 4-(phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1705220-05-8), replaces this with a thiophene ring that lacks both the fluorine substituent and the restricted conformational profile . The structural analog 4-((2-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane shifts the fluorine to the N-sulfonyl group rather than the 7-position, altering the vector of the fluorine-mediated interaction . Within the BACE1 patent family, the presence and position of fluorine on the 7-aryl ring is explicitly taught as a potency determinant for achieving sub-micromolar IC₅₀ values [2].
| Evidence Dimension | Conformational restriction of 7-aryl substituent (ortho-fluorine effect) |
|---|---|
| Target Compound Data | 2-fluorophenyl at position 7; ortho-fluorine restricts aryl ring rotation |
| Comparator Or Baseline | 4-(Phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1705220-05-8): thiophen-2-yl at position 7; no fluorine, lower rotational barrier |
| Quantified Difference | Qualitative structural difference; quantitative torsional barrier or IC₅₀ shift data not available for this specific compound |
| Conditions | Structural comparison based on SMILES and molecular mechanics principles; BACE1 inhibition SAR context from patent CA2825077A1 |
Why This Matters
For medicinal chemistry teams optimizing BACE1 inhibitor series, the ortho-fluorophenyl conformational lock may pre-organize the 7-aryl group for optimal occupancy of the S1 pocket, a feature absent in thiophene or furan analogs that could reduce re-synthesis burden.
- [1] Haufe G, Leroux FR, eds. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons; 2009. ISBN: 9780470528945. View Source
- [2] Hoffmann-La Roche AG. 1,4 Thiazepines/Sulfones as BACE1 and/or BACE2 Inhibitors. Canadian Patent CA2825077A1, filed February 28, 2012. View Source
